methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran, pyrrole, and thiazole rings. Key reactions include:
Formation of the Benzofuran Ring: This can be achieved through copper-mediated and palladium-catalyzed coupling reactions.
Formation of the Pyrrole Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This can be synthesized via cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: This compound can be used to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran scaffold and have similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid have similar structural features and chemical reactivity.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid share the thiazole ring and have similar applications in medicinal chemistry.
Uniqueness
METHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H20N2O7S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl 2-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O7S/c1-13-23(25(32)34-3)36-26(27-13)28-20(14-8-10-16(33-2)11-9-14)19(22(30)24(28)31)21(29)18-12-15-6-4-5-7-17(15)35-18/h4-12,20,30H,1-3H3 |
InChI Key |
OWQSDZZWHNFPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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